![molecular formula C11H11N3O2S B2367597 4-甲氧基-3-[(1H-1,2,4-三唑-3-基硫代)甲基]苯甲醛 CAS No. 442531-30-8](/img/structure/B2367597.png)

4-甲氧基-3-[(1H-1,2,4-三唑-3-基硫代)甲基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

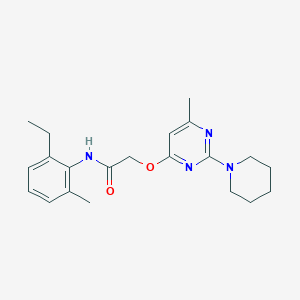

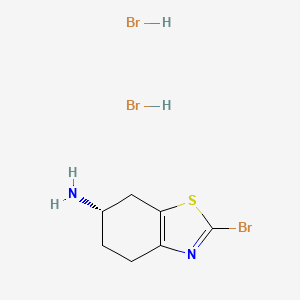

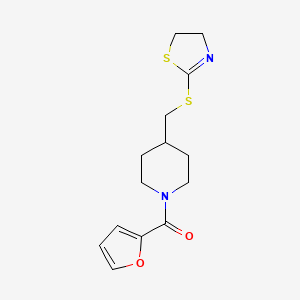

The molecular structure of “4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde” can be inferred from its name. It contains a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group is substituted with a methoxy group .科学研究应用

- 该化合物中的三唑环可以作为氢键受体和供体,使其成为抗菌剂的有趣骨架 . 研究人员已经探索了它作为抗菌剂针对细菌、真菌和其他病原体的潜力。进一步的研究可以调查其作用机制并优化其功效。

- 包括该化合物在内的 1,4-二取代 1,2,3-三唑作为肽键的替代物。 它们提供化学和生物稳定性,使其成为药物发现和基于肽的治疗中的宝贵工具 . 研究它们与酶和蛋白质的相互作用可以揭示新的候选药物。

- 含有 1,2,4-三唑环的类似物在乳腺癌治疗中显示出希望。 获得 FDA 批准的药物,如来曲唑和阿那曲唑,含有类似的三唑部分,被用作绝经后乳腺癌女性的一线治疗药物 . 研究人员可以探索该化合物在抑制雌激素受体或其他相关途径中的潜力。

- 含三唑的化合物在各种工业应用中都有应用。 例如,它们被用于染料、照相材料、光稳定剂、农用化学品和腐蚀抑制剂(尤其是用于铜合金) . 研究该化合物在这些应用中的具体性质可以产生实际效益。

- 该化合物的合成涉及 4-O-炔丙基化苯甲醛与有机溴化物/叠氮化物的“点击反应” . 点击化学是创建多种化学文库和功能化分子的强大工具。研究人员可以探索其在设计新化合物中的效用。

抗菌活性

肽键替代物

乳腺癌治疗

工业应用

点击化学

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological effects .

Mode of Action

It’s worth noting that the presence of two tryptophan residues located near to the peripheral site and to the catalytic cleft is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound has a predicted boiling point of 4376±550 °C and a predicted density of 129±01 g/cm3 .

Result of Action

Compounds with similar structures have been reported to produce a variety of biological effects .

Action Environment

It’s worth noting that the compound is a solid and is classified as a combustible solid .

实验室实验的优点和局限性

The advantages of using 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde in lab experiments include its availability, its low cost, and its versatility as a building block for organic synthesis. Additionally, its low toxicity makes it a safe compound for use in laboratory studies. However, there are some limitations to using 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde in lab experiments. For example, its low solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

未来方向

There are several future directions for research on 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde. First, further research should be conducted to better understand its mechanism of action and the biochemical and physiological effects. Additionally, further research should be conducted to develop new methods for the synthesis of 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde. Finally, further research should be conducted to explore the potential applications of 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde in drug discovery and materials science.

合成方法

The synthesis of 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde can be achieved through several methods, such as the Ullmann reaction, the Biginelli reaction, the Mitsunobu reaction, and the Sonogashira reaction. The Ullmann reaction involves the coupling of an aryl halide and an aryl amine in the presence of a copper catalyst. The Biginelli reaction involves the condensation of aryl aldehydes, ethyl acetoacetate, and urea to form 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde. The Mitsunobu reaction involves the reaction of an alcohol, an acid, and a phosphine oxide to form 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde. The Sonogashira reaction involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst.

属性

IUPAC Name |

4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHCLQMQLAUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

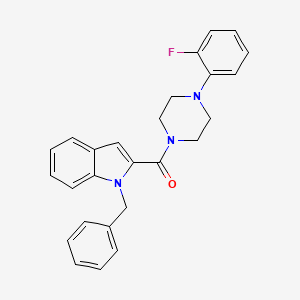

![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)

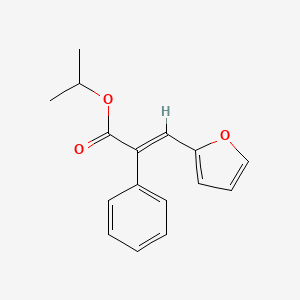

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

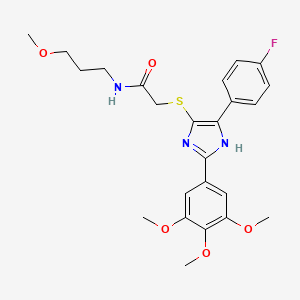

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)

![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)